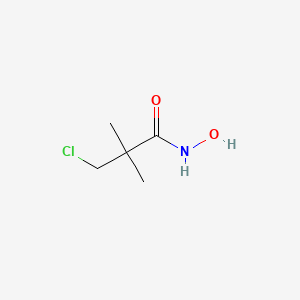

3-chloro-N-hydroxy-2,2-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBXXWMXAMOBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395387 | |

| Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-06-5 | |

| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a unique molecule at the intersection of industrial chemistry and potential pharmacological relevance. Primarily known as a key intermediate in the synthesis of the herbicide clomazone, its core structure, featuring a hydroxamic acid moiety, positions it within a class of compounds of significant interest to the drug development community. This document furnishes researchers, scientists, and drug development professionals with in-depth information on its chemical and physical properties, a detailed, field-proven synthesis protocol, and a survey of analytical methodologies for its characterization and quality control. Furthermore, we delve into the broader context of hydroxamic acids as bioactive agents, particularly as metalloenzyme inhibitors, to provide a framework for evaluating the potential applications of this and structurally related compounds in medicinal chemistry. While specific biological data for this compound is not publicly available, this guide serves as a foundational resource for its synthesis, characterization, and theoretical exploration in drug discovery programs.

Introduction and Chemical Identity

This compound is a synthetic organic compound that, while not a widely used end-product itself, holds significance as a chemical building block. Its structure is characterized by a propanamide backbone, substituted with a chloro group at the 3-position, two methyl groups at the 2-position, and a hydroxyl group on the amide nitrogen, forming a hydroxamic acid functional group.

The presence of the hydroxamic acid moiety (-C(=O)N(OH)-) is of particular note. This functional group is a powerful chelator of metal ions and is a key pharmacophore in a variety of approved drugs and clinical candidates, most notably as an inhibitor of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1] This dual identity—an industrial intermediate and a potential pharmacophore—makes a thorough understanding of its properties essential for a multidisciplinary scientific audience.

Nomenclature and Chemical Identifiers

To ensure clarity and facilitate literature searches, the various identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 81778-06-5[2] |

| Molecular Formula | C₅H₁₀ClNO₂[2] |

| InChI Key | LOBXXWMXAMOBAH-UHFFFAOYSA-N[2] |

| Synonyms | 3-Chloro-2,2-dimethyl-propanehydroxamic acid, 3-chloro-N-hydroxy-2,2-dimethylpropionamide |

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are critical for handling, storage, and the design of experimental protocols.

| Property | Value | Source |

| Molecular Weight | 151.59 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 148-151 °C (decomposes) | [3] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | |

| XLogP3 | 0.5 | [2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, namely an acyl chloride, with hydroxylamine. This method is efficient and leverages readily available starting materials.

Synthesis Pathway Overview

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropionyl chloride. The reaction is conducted in an aqueous basic solution to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine hydrochloride salt, thus generating the free nucleophile.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[3]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

3-chloro-2,2-dimethylpropionyl chloride

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve 28.0 g (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water.

-

Base Addition: While maintaining the temperature between 0-5 °C, add a solution of 16.0 g (0.40 mole) of sodium hydroxide in 40 ml of water dropwise. This generates the free hydroxylamine nucleophile in situ.

-

Acylation: Add 31.0 g (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride dropwise over a 45-minute period. The temperature of the reaction mixture must be rigorously maintained between -3 °C and -5 °C to minimize side reactions.

-

Reaction Maturation: After the addition is complete, maintain the reaction mixture at 5 °C for one hour. Then, allow the mixture to warm to ambient temperature and stir for an additional 16 hours.

-

Isolation: A white solid precipitate will form. Collect the solid by filtration and air-dry.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound. The expected yield is approximately 12.4 grams.[3]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining low temperatures (-5 °C to 5 °C) is critical to prevent the hydrolysis of the acyl chloride and to control the reaction rate, avoiding the formation of byproducts.

-

Stoichiometry: A 2:1 molar ratio of hydroxylamine to acyl chloride is used to ensure complete consumption of the acyl chloride and to drive the reaction to completion.

-

In Situ Generation of Nucleophile: Preparing the free hydroxylamine base just before the acylation step minimizes its degradation.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended for comprehensive characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its non-volatile nature.

Recommended HPLC Protocol: [4]

-

Instrument: Standard HPLC system with UV detection.

-

Column: Newcrom R1, 4.6 x 150 mm.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, buffered with a small amount of phosphoric acid. For LC-MS applications, formic acid should be substituted for phosphoric acid.[4]

-

Detection: UV, wavelength to be determined by UV scan (typically in the range of 200-220 nm for amides).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This reverse-phase method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[4]

Caption: General workflow for HPLC-based purity analysis.

Spectroscopic Methods

Spectroscopic techniques provide crucial information for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups, a singlet for the chloromethyl (-CH₂Cl) protons, and broad singlets for the N-H and O-H protons, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum is expected to show distinct signals for the methyl carbons, the quaternary carbon, the chloromethyl carbon, and the carbonyl carbon.[2] The carbonyl carbon will be the most downfield signal.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present.[2]

-

O-H stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H stretch: A moderate band around 3100-3300 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp band around 1640-1680 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups: the hydroxamic acid, the primary alkyl chloride, and the sterically hindered neopentyl-like core.

The Hydroxamic Acid Moiety

Hydroxamic acids exhibit several key chemical properties:

-

Acidity: They are weak acids, with a pKa typically in the range of 8.5 to 9.5, allowing them to form hydroxamate anions in basic solutions.[1]

-

Tautomerism: They can exist in keto and iminol tautomeric forms, with the keto form being the most stable in acidic to neutral conditions.[1]

-

Hydrolysis: Like other amides, the hydroxamic acid can be hydrolyzed back to the corresponding carboxylic acid and hydroxylamine under acidic or basic conditions, typically requiring heat.

-

Chelation: The hydroxamate anion is a potent bidentate chelator for various metal ions, a property that is central to the biological activity of many hydroxamic acid-based drugs.[1]

The Alkyl Chloride

The primary alkyl chloride at the 3-position is susceptible to nucleophilic substitution reactions (Sₙ2). For instance, under basic conditions, intramolecular cyclization can occur where the hydroxamate anion acts as an internal nucleophile, displacing the chloride to form a five-membered cyclic product, 4,4-dimethyl-3-isoxazolidinone. This is a key step in the synthesis of the herbicide clomazone.[5]

Caption: Base-catalyzed intramolecular cyclization pathway.

Stability and Storage

The compound is reported to decompose upon melting.[3] For long-term storage, it should be kept in a cool (2-8 °C), dry, and tightly sealed container to prevent hydrolysis and potential degradation.

Biological and Pharmacological Context

While no specific biological activity or cytotoxicity data has been published for this compound itself, its chemical structure places it in the important class of hydroxamic acids, which have a well-documented history in drug discovery.

Hydroxamic Acids as Metalloenzyme Inhibitors

The hydroxamic acid functional group is a highly effective zinc-binding group. It can coordinate to the zinc ion present in the active site of many metalloenzymes, leading to potent and often reversible inhibition. This mechanism is the basis for the therapeutic effects of several FDA-approved drugs.

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Vorinostat (SAHA), a hydroxamic acid, is an approved drug for the treatment of cutaneous T-cell lymphoma.[6]

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in tissue remodeling and are implicated in arthritis and cancer metastasis. Hydroxamic acids have been extensively studied as MMP inhibitors.[1]

Potential as a Research Probe or Drug Scaffold

Given the established role of the hydroxamic acid moiety, this compound can be viewed as a simple scaffold for the design of novel enzyme inhibitors. The dimethyl groups provide steric bulk, while the chloro group offers a site for further chemical modification to explore structure-activity relationships (SAR). Researchers could use this compound as a starting point to design and synthesize libraries of more complex hydroxamic acids for screening against various metalloenzyme targets.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).

-

Signal Word: Danger

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from incompatible materials. Store locked up.

Conclusion

This compound is a compound with a well-defined profile in terms of its chemical identity, synthesis, and analytical characterization. While its primary documented application is as an industrial intermediate, its core chemical structure, containing a hydroxamic acid group, places it in a class of molecules with profound importance in medicinal chemistry. This guide provides the necessary technical foundation for researchers to synthesize, purify, and characterize this compound. For drug development professionals, it highlights the potential of this molecule as a foundational scaffold for designing novel therapeutics, particularly metalloenzyme inhibitors. Future research into the specific biological activities of this compound and its derivatives could open new avenues for its application beyond its current use.

References

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

An In-depth Technical Guide to the Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the . It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The document goes beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and emphasize the critical safety considerations inherent in the process.

Introduction and Strategic Importance

This compound is a key chemical intermediate, most notably in the synthesis of the herbicide Clomazone.[1] Its structure, featuring a hydroxamic acid functional group, makes it a versatile building block in organic synthesis. The synthesis detailed herein follows a robust and well-established pathway, reacting an acyl chloride with hydroxylamine. Understanding this synthesis is fundamental for chemists working on agrochemicals and other complex organic molecules.

The molecular structure of this compound is characterized by a propanamide backbone with a chlorine atom at the 3-position, two methyl groups at the 2-position, and an N-hydroxy group, giving it the IUPAC name this compound.[2]

Key Properties:

-

Molecular Formula: C₅H₁₀ClNO₂[2]

-

Molecular Weight: 151.59 g/mol [2]

-

Appearance: White solid[4]

-

Melting Point: 148-151 °C (with decomposition)[4]

Synthetic Strategy and Core Mechanism

The is achieved via a nucleophilic acyl substitution reaction. The core of this process involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine.

Overall Reaction Scheme

Rationale for Reagent Selection

-

3-chloro-2,2-dimethylpropanoyl chloride (Chloropivaloyl Chloride): This acyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon susceptible to nucleophilic attack.[5][6] It is an important and widely used acylation reagent.[7] It is a colorless, corrosive, and toxic liquid that reacts with water.[5][8]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): Hydroxylamine itself is unstable. The hydrochloride salt is a stable, crystalline solid that is convenient to handle. In the reaction, it is converted in situ to the free hydroxylamine (NH₂OH), a more potent nucleophile.

-

Sodium Hydroxide (NaOH): A strong base is required for two critical functions. First, it neutralizes the hydrochloride salt of hydroxylamine to generate the free, nucleophilic hydroxylamine. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the acylation reaction, driving the equilibrium towards the product. Using a base is a standard practice for this type of reaction.[1]

Reaction Mechanism

The mechanism proceeds via a classic nucleophilic acyl substitution pathway:

-

Deprotonation: Sodium hydroxide deprotonates hydroxylamine hydrochloride to generate free hydroxylamine. NH₂OH·HCl + NaOH → NH₂OH + NaCl + H₂O

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropanoyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Neutralization: The second equivalent of sodium hydroxide neutralizes the hydrochloric acid byproduct formed during the reaction.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4] It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Materials Table

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mol) | Hazard Classifications |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 28.0 g | 0.40 | Skin Corr. 1B, Eye Dam. 1, Carc. 1B, STOT RE 1 |

| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 | Skin Corr. 1A, Eye Dam. 1 |

| 3-chloro-2,2-dimethylpropanoyl chloride | C₅H₈Cl₂O | 155.02 | 31.0 g (25.85 mL) | 0.20 | Acute Tox. 1 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 |

| Deionized Water | H₂O | 18.02 | 100 mL | - | N/A |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Flammable Liq. 2, Eye Irrit. 2A |

Step-by-Step Synthesis Workflow

-

Preparation of Hydroxylamine Solution:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Base Addition:

-

Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of deionized water.

-

Add the sodium hydroxide solution dropwise to the stirred hydroxylamine hydrochloride solution, ensuring the temperature is maintained between 0-5 °C.

-

-

Acylation Reaction:

-

Once the base addition is complete, begin the dropwise addition of 31.0 g (0.20 mol) of 3-chloro-2,2-dimethylpropanoyl chloride.

-

CRITICAL: Maintain the reaction temperature between -3 °C and -5 °C throughout the 45-minute addition period. This low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

-

Reaction Maturation:

-

After the addition is complete, maintain the reaction mixture at 5 °C for one hour with continuous stirring.

-

Allow the mixture to slowly warm to ambient temperature and continue stirring for 16 hours (overnight). A white solid precipitate will form.

-

-

Product Isolation and Purification:

Workflow Visualization

Caption: Synthesis workflow for this compound.

Product Characterization and Purity Assessment

-

Melting Point: The purified product exhibits a melting point of 148-151 °C, with decomposition observed.[4] A slightly different melting point of 143 °C (dec.) has also been reported.[9] A sharp melting point range is a good indicator of purity.

-

Spectroscopic Analysis: For unambiguous structure confirmation, a suite of spectroscopic methods should be employed. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are available in spectral databases for comparison.[10]

Critical Safety and Handling Protocols

This synthesis involves hazardous materials, and adherence to strict safety protocols is non-negotiable.

-

3-chloro-2,2-dimethylpropanoyl chloride: This reagent is highly toxic by ingestion, inhalation, and skin absorption.[5] It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes.[5][8] It also reacts with water to form hydrochloric acid.[5] All handling must be done in a certified chemical fume hood.

-

Sodium Hydroxide: A corrosive solid that can cause severe skin and eye burns.

-

Hydroxylamine Hydrochloride: Can cause skin irritation and is suspected of causing cancer.

-

This compound (Product): The final product is suspected of causing cancer (GHS classification H351).[2][9]

Recommended Personal Protective Equipment (PPE):

-

Chemical splash goggles and a face shield.

-

A lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Use of a respirator may be necessary depending on the scale and ventilation.

Conclusion

The via the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropanoyl chloride is a reliable and well-documented procedure. Success hinges on careful control of reaction temperature, particularly during the addition of the acyl chloride, and adherence to rigorous safety standards due to the hazardous nature of the reagents. The protocol described provides a clear pathway to obtaining this valuable chemical intermediate in good yield and purity.

References

- 1. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

- 2. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 7. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

- 8. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE(81778-06-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide: Properties, Synthesis, and Application as a Key Herbicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-hydroxy-2,2-dimethylpropanamide is a specialized chemical compound primarily recognized for its crucial role as a key intermediate in the synthesis of the commercial herbicide, clomazone.[1][2][3] While extensive research into the direct biological activities of this molecule is not widely published, its chemical properties and synthetic utility are of significant interest to chemists in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the known chemical properties, a detailed synthesis protocol, and its transformation into the herbicidally active compound, clomazone.

Physicochemical and Structural Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 81778-06-5 | [4][5][6][7] |

| Molecular Formula | C5H10ClNO2 | [4][6][7] |

| Molecular Weight | 151.59 g/mol | [4] |

| Appearance | White solid | [7] |

| Melting Point | 143 °C (decomposes) | [6] |

| Density | 1.203 g/cm³ | [6] |

| IUPAC Name | This compound | [4] |

| Synonyms | Propanamide, 3-chloro-N-hydroxy-2,2-dimethyl-; 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | [7] |

Synthesis of this compound

The synthesis of this compound is a well-documented process. A common and effective method involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride in the presence of a base.[1][3]

Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

3-chloro-2,2-dimethylpropionyl chloride

-

Water

-

Ethanol

Procedure:

-

Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride (0.40 mole) in water (60 ml) is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

Basification: The solution is cooled to 0°C. A solution of sodium hydroxide (0.40 mole) in water (40 ml) is added dropwise, ensuring the temperature is maintained between 0-5°C. This step generates the free hydroxylamine base in situ.

-

Acylation: 3-chloro-2,2-dimethylpropionyl chloride (0.20 mole) is then added dropwise to the reaction mixture over a period of approximately 45 minutes. The temperature must be carefully controlled and maintained between -3°C and -5°C during this exothermic addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at 5°C for one hour.

-

Warm-up and Precipitation: The reaction is then allowed to warm to ambient temperature and stirred for an additional 16 hours. During this time, a white solid precipitate of this compound will form.

-

Isolation and Purification: The white solid is collected by filtration and air-dried. For further purification, the crude product can be recrystallized from an ethanol-water mixture to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Application in the Synthesis of Clomazone

The primary industrial application of this compound is as a precursor for the synthesis of the herbicide clomazone.[1][2][3] Clomazone is a broad-spectrum herbicide used for the control of various grass and broadleaf weeds in crops such as soybeans, peas, maize, and cotton.[8]

Cyclization to form the Isoxazolidinone Ring

The synthesis of clomazone from this compound involves a base-mediated intramolecular cyclization to form the 4,4-dimethyl-3-isoxazolidinone ring. This is followed by N-alkylation with 2-chlorobenzyl chloride.[1]

Clomazone Synthesis Pathway

Caption: Synthesis of Clomazone from the intermediate.

Biological Activity Profile of the End-Product: Clomazone

It is imperative to note that the biological activity described herein pertains to clomazone , the final product derived from this compound, and not the intermediate itself. There is a lack of published data on the specific biological effects of the intermediate.

Mechanism of Action of Clomazone

Clomazone is classified as a bleaching herbicide.[9] Its mechanism of action involves the inhibition of the biosynthesis of chlorophyll and carotenoids in susceptible plants.[10][11] Specifically, clomazone is a pro-herbicide that is metabolized in plants to 5-ketoclomazone. This active metabolite inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.[9] The inhibition of this pathway leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic whitening or bleaching of the plant tissues, followed by growth arrest and death.[9][11]

Herbicidal Spectrum of Clomazone

Clomazone is effective against a wide range of annual grasses and broadleaf weeds.[11][12] It is typically applied pre-emergence or pre-plant incorporated into the soil.[8]

Safety and Handling

Based on available safety data, this compound is classified as harmful and is suspected of causing cancer.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties and established synthetic protocols. Its primary significance lies in its role as a key intermediate in the manufacture of the commercially important herbicide, clomazone. While the biological activity of the intermediate itself is not extensively documented, its utility in the synthesis of a biologically active end-product is a clear demonstration of its importance in the agrochemical industry. Further research could explore other potential applications of this molecule and its derivatives.

References

- 1. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. RU2016103414A - METHOD FOR PRODUCING A CLOMAZON, A NEW FORM AND ITS APPLICATION - Google Patents [patents.google.com]

- 4. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Clomazone - Wikipedia [en.wikipedia.org]

- 9. Clomazone Mode of Action [allpesticides.com]

- 10. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]

- 11. What is Clomazone used for - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 12. High Efficiency Grass & Weed Killer - Clomazone - HEBEN [hb-p.com]

A Technical Guide to the Structure Elucidation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical analysis and characterization of novel chemical entities. We will delve into the core spectroscopic techniques, impurity profiling, and the logical framework required to unambiguously confirm the chemical identity and purity of this target molecule.

Introduction: The Analytical Imperative

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The subject of this guide, this compound, is a hydroxamic acid derivative. Hydroxamic acids are a class of compounds with a wide range of biological activities, making their precise characterization a critical step in understanding their therapeutic potential and safety profile. This guide will present a multi-pronged analytical approach, integrating data from various spectroscopic techniques to build a cohesive and irrefutable structural assignment.

The molecular structure of this compound is presented below:

Chemical Formula: C₅H₁₀ClNO₂[1][2] Molecular Weight: 151.59 g/mol [1] CAS Number: 81778-06-5[1][2]

Our journey of structure elucidation will be guided by the principles of spectroscopic analysis, where each technique provides a unique piece of the structural puzzle.

The Spectroscopic Toolkit: A Symphony of Analytical Techniques

The confirmation of the structure of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each of these techniques probes different aspects of the molecule's constitution, and together they provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of the molecule and deduce the connectivity of the atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Expected ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 10.0 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen of the hydroxamic acid is typically deshielded and often appears as a broad signal due to exchange with the solvent. |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | O-H | The proton of the hydroxyl group is also acidic and will appear as a broad, exchangeable singlet. |

| ~ 3.7 | Singlet | 2H | Cl-CH₂ | The methylene protons adjacent to the electronegative chlorine atom are expected to be deshielded and appear as a singlet as there are no adjacent protons to couple with. |

| ~ 1.3 | Singlet | 6H | (CH₃ )₂ | The six protons of the two methyl groups are equivalent and are adjacent to a quaternary carbon, hence they appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as protic solvents can lead to the exchange of the N-H and O-H protons, causing their signals to broaden or disappear.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 175 | C =O | The carbonyl carbon of the amide is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |

| ~ 50 - 55 | Cl-C H₂ | The carbon atom bonded to the chlorine is deshielded by the inductive effect of the halogen. |

| ~ 40 - 45 | (C H₃)₂-C | The quaternary carbon atom is expected in this region. |

| ~ 20 - 25 | (C H₃)₂ | The equivalent methyl carbons are shielded and appear in the aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

The combined data from ¹H and ¹³C NMR provides a robust confirmation of the carbon-hydrogen framework of this compound.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An ion corresponding to the intact molecule will be observed. Given the presence of chlorine, a characteristic isotopic pattern will be seen, with peaks at m/z 151 (for ³⁵Cl) and m/z 153 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner upon ionization. Common fragmentation patterns for amides and chlorinated compounds can be anticipated.

Table of Expected Fragments:

| m/z | Proposed Fragment |

| 151/153 | [C₅H₁₀³⁵ClNO₂]⁺ / [C₅H₁₀³⁷ClNO₂]⁺ (Molecular Ion) |

| 116 | [M - Cl]⁺ |

| 102 | [M - CH₂Cl]⁺ |

| 72 | [C(CH₃)₂CH₂Cl]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like HPLC or GC.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when coupled with LC. Electron Ionization (EI) is typically used with GC.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, and to propose structures for the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3100 (broad) | O-H stretch | Hydroxyl group |

| 3300 - 3100 (broad) | N-H stretch | Amide N-H |

| 2970 - 2850 | C-H stretch | Aliphatic C-H |

| 1680 - 1630 | C=O stretch | Amide I band |

| 1650 - 1580 | N-H bend | Amide II band |

| 950 - 900 | N-O stretch | Hydroxamic acid |

| 800 - 600 | C-Cl stretch | Alkyl halide |

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the different spectroscopic techniques.

Caption: Integrated workflow for structure elucidation.

Impurity Profiling: Ensuring Purity and Safety

Beyond the confirmation of the primary structure, a critical aspect of drug development is the identification and quantification of impurities. Regulatory agencies require a thorough understanding of the impurity profile of any active pharmaceutical ingredient (API).[3][4] A robust High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry is the gold standard for this purpose.[5]

HPLC-MS Method for Impurity Profiling

The following protocol outlines a systematic approach to developing and validating an HPLC-MS method for the impurity profiling of this compound.

1. Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for this relatively polar molecule.

-

Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% formic acid for better peak shape and MS compatibility) and a polar organic solvent like acetonitrile or methanol is typically employed.

-

Detection: A Diode Array Detector (DAD) can be used for UV detection and to assess peak purity, while a mass spectrometer provides mass information for each eluting peak, aiding in the identification of impurities.

-

Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the main peak and all potential impurities.

2. Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

3. Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products that may form during storage and to demonstrate the stability-indicating nature of the analytical method. The sample should be subjected to stress conditions such as:

-

Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Exposure to high temperatures.

-

Photolytic Stress: Exposure to UV and visible light.

The degradation products are then analyzed using the validated HPLC-MS method to identify and characterize them.

The following diagram illustrates the workflow for impurity profiling.

Caption: Workflow for impurity profiling.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A thorough analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data allows for an unambiguous confirmation of the molecule's structure. Furthermore, a rigorous approach to impurity profiling using a validated HPLC-MS method is essential to ensure the purity, safety, and quality of this compound for its intended applications in research and drug development. This guide provides a robust framework for achieving these critical analytical objectives.

References

An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide

This guide provides a comprehensive technical overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its properties, synthesis, and applications.

Introduction and Core Identification

This compound is a specialized organic compound primarily utilized as a building block in more complex chemical syntheses. Its structure, featuring a reactive chloromethyl group and a hydroxamic acid moiety, makes it a valuable precursor in various chemical industries. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

This guide will delve into the essential physicochemical characteristics, a detailed and validated synthesis protocol with mechanistic explanations, and its principal applications, particularly its role as a pharmaceutical and agrochemical intermediate.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | Propanamide, 3-chloro-N-hydroxy-2,2-dimethyl-; 3-Chloro-N-hydroxy-2,2-dimethylpropionamide; R 44534 | Echemi[2][3] |

| Molecular Formula | C5H10ClNO2 | Sigma-Aldrich, Echemi[2] |

| Molecular Weight | 151.59 g/mol | PubChem[4] |

| Appearance | White solid precipitate/powder | PrepChem.com, Echemi[2][5] |

| Melting Point | 148-151°C (decomposes) | PrepChem.com[5] |

| Density | 1.203 g/cm³ | Echemi[2] |

| XLogP3 | 1.14770 | Echemi[2] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[4] |

Synthesis: Mechanism and Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropionyl chloride. This process requires careful control of reaction conditions to ensure high yield and purity.

Mechanistic Rationale

The core of the synthesis is a nucleophilic acyl substitution reaction.

-

Generation of the Nucleophile: Hydroxylamine hydrochloride is deprotonated by a base (sodium hydroxide) to form free hydroxylamine (NH₂OH). This in-situ generation is crucial as free hydroxylamine is less stable than its salt form.

-

Acylation Step: The highly electrophilic carbonyl carbon of the acid chloride (3-chloro-2,2-dimethylpropionyl chloride) is attacked by the nucleophilic nitrogen atom of hydroxylamine.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (between -5°C and 5°C) is critical to prevent side reactions, such as the hydrolysis of the acid chloride or decomposition of the desired product. Dropwise addition of reagents is a standard technique to manage the reaction rate and heat generation.

-

Reaction Completion and Purification: Allowing the reaction to proceed for an extended period (16 hours) at ambient temperature ensures maximum conversion. The product precipitates from the aqueous solution due to its lower solubility. Recrystallization from an ethanol-water mixture is an effective method for purification, removing water-soluble inorganic salts and other impurities.

Detailed Synthesis Protocol

The following protocol is adapted from a validated synthesis procedure.[5]

Materials:

-

Hydroxylamine hydrochloride (28.0 g, 0.40 mole)

-

Sodium hydroxide (16.0 g, 0.40 mole)

-

3-chloro-2,2-dimethylpropionyl chloride (31.0 g, 0.20 mole)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in 60 mL of water in a reaction vessel equipped with a stirrer and thermometer. Cool the solution to 0°C in an ice bath.

-

Prepare a solution of sodium hydroxide in 40 mL of water. Add this solution dropwise to the stirred hydroxylamine hydrochloride solution, ensuring the temperature is maintained between 0-5°C.

-

After the base addition is complete, begin the dropwise addition of 3-chloro-2,2-dimethylpropionyl chloride over a 45-minute period. Critically, the reaction temperature must be maintained between -3°C and -5°C during this step.

-

Once the addition is complete, maintain the reaction mixture at 5°C for one hour with continued stirring.

-

Allow the mixture to warm to ambient temperature and continue stirring for 16 hours.

-

A white solid precipitate will form. Collect this solid by filtration.

-

Air-dry the collected solid.

-

For purification, recrystallize the dried solid from an ethanol-water mixture to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthesis workflow for this compound.

Applications in Chemical Synthesis

The primary utility of this compound is as a versatile intermediate.[2] Its bifunctional nature allows for subsequent reactions at either the chloro group or the hydroxamic acid moiety.

A notable application is in the synthesis of the herbicide Clomazone . In a patented process, this compound undergoes a base-mediated intramolecular cyclization to form 4,4-dimethyl-3-isoxazolidinone, a direct precursor to Clomazone.[6] This demonstrates its value in constructing heterocyclic ring systems, which are common scaffolds in both pharmaceuticals and agrochemicals. The process involves cyclizing this compound under basic conditions, often at a controlled pH of 7.5 to 9.5 and elevated temperatures (e.g., 45°C), to facilitate the ring-closing reaction.[6]

Safety and Handling

From a safety perspective, this compound is classified as hazardous. It is essential for researchers and laboratory personnel to adhere to strict safety protocols when handling this compound.

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.[3]

-

-

Precautionary Statements: Handling requires comprehensive personal protective equipment (PPE), including gloves, lab coat, and eye/face protection. Work should be conducted in a well-ventilated fume hood. Key precautionary measures include P201 (Obtain special instructions before use), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

This compound (CAS: 81778-06-5) is a well-characterized chemical intermediate with significant applications in the synthesis of complex molecules, particularly heterocyclic compounds used in the agrochemical industry. Its synthesis is straightforward but requires rigorous control over reaction conditions to ensure safety and product purity. The information and protocols detailed in this guide provide a solid foundation for scientific professionals working with this versatile compound.

References

- 1. 81778-06-5|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

potential mechanism of action of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

An In-depth Technical Guide to the Potential Mechanism of Action of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Preamble: Unveiling the Therapeutic Promise of a Hydroxamic Acid Derivative

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide focuses on this compound, a compound whose chemical architecture places it within the esteemed class of hydroxamic acid derivatives. While specific research on this particular molecule is not yet widespread, its structural features provide a strong foundation for hypothesizing its mechanism of action. This document serves as a technical exploration for researchers, scientists, and drug development professionals, postulating the compound's likely biological targets and providing a comprehensive framework for experimental validation. Our central hypothesis is that this compound functions as a metalloenzyme inhibitor, a role well-established for the hydroxamic acid pharmacophore.

The Hydroxamic Acid Moiety: A Keystone for Metalloenzyme Inhibition

The therapeutic potential of this compound is intrinsically linked to its hydroxamic acid functional group (-C(=O)N(OH)-). This moiety is a powerful chelating agent for metal ions, a property that has been extensively leveraged in medicinal chemistry.[1][2] The oxygen atoms of the carbonyl and hydroxyl groups of the hydroxamic acid can form a stable bidentate complex with metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are often found in the active sites of metalloenzymes.[1][2] This chelation effectively disrupts the enzyme's catalytic activity. Several successful drugs, including the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), owe their efficacy to this fundamental interaction.[3][4]

Caption: General mechanism of metalloenzyme inhibition by a hydroxamic acid.

Primary Putative Target: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[3][5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription.[5] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2]

Hypothesized Mechanism of HDAC Inhibition

We propose that this compound acts as an HDAC inhibitor. The hydroxamic acid group is hypothesized to bind to the zinc ion in the active site of the HDAC enzyme, blocking substrate access and inhibiting its deacetylase activity.[4] This would lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The potential downstream effects of HDAC inhibition include cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Hypothesized HDAC inhibition pathway.

Experimental Validation Protocols

1. In Vitro HDAC Inhibition Assay

This assay directly measures the ability of the compound to inhibit HDAC enzyme activity.

-

Principle: A fluorescent substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

-

Step-by-Step Protocol:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the fluorescent substrate, and the different concentrations of the test compound. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to each well and incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

2. Western Blot for Histone Acetylation

This experiment assesses the effect of the compound on histone acetylation levels within cells.

-

Principle: Western blotting is used to detect specific proteins in a cell lysate. Antibodies specific to acetylated histones are used to probe the blot.

-

Step-by-Step Protocol:

-

Culture a relevant cancer cell line (e.g., a human colon cancer cell line) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a set duration (e.g., 24 hours).

-

Lyse the cells and extract the proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against acetylated histone H3 (Ac-H3) or H4 (Ac-H4).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the Ac-H3 or Ac-H4 bands would indicate HDAC inhibition.

-

Secondary Putative Target: Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[3] While essential for normal physiological processes like tissue remodeling, their overexpression is implicated in pathological conditions such as cancer metastasis, where they facilitate tumor cell invasion and angiogenesis.[6]

Hypothesized Mechanism of MMP Inhibition

Given its hydroxamic acid structure, this compound could also function as an MMP inhibitor. Similar to HDAC inhibition, the hydroxamic acid moiety would chelate the catalytic zinc ion in the MMP active site, preventing the breakdown of ECM components. The potential downstream effects would be a reduction in cancer cell invasion and migration.

Caption: Hypothesized MMP inhibition pathway.

Experimental Validation Protocols

1. In Vitro MMP Activity Assay

This assay determines the compound's direct inhibitory effect on MMP activity.

-

Principle: A fluorogenic peptide substrate, which is quenched in its intact form, is cleaved by an MMP, releasing a fluorescent signal.

-

Step-by-Step Protocol:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add a specific recombinant MMP (e.g., MMP-2 or MMP-9), the fluorogenic substrate, and the test compound at various concentrations.

-

Include a positive control (a known MMP inhibitor like Marimastat) and a negative control (vehicle).

-

Incubate at 37°C, protecting from light.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

-

2. Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the compound's ability to inhibit cancer cell invasion through a simulated extracellular matrix.

-

Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate to the lower chamber.

-

Step-by-Step Protocol:

-

Coat the transwell inserts with Matrigel.

-

Culture a highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells).

-

Pre-treat the cells with different concentrations of this compound.

-

Seed the treated cells in the upper chamber in a serum-free medium.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the top of the insert.

-

Fix and stain the invading cells on the bottom of the insert.

-

Count the number of invading cells under a microscope. A decrease in the number of stained cells indicates inhibition of invasion.

-

Integrated Experimental Workflow for Target Validation

A systematic approach is crucial to elucidate the mechanism of action of this compound. The following workflow provides a logical progression from broad biological effects to specific target validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

preliminary in vitro studies of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide

This guide provides a comprehensive framework for conducting preliminary in vitro studies on the novel compound this compound. Due to the limited publicly available research on this specific molecule, this document outlines a prospective research plan, drawing upon established methodologies for the characterization of structurally related compounds, particularly those containing a hydroxamic acid moiety. This approach is designed to rigorously assess its potential as a bioactive agent.

Introduction and Rationale

This compound is a hydroxamic acid derivative. The hydroxamic acid functional group (-C(=O)N(OH)-) is a well-known zinc-binding motif present in a variety of approved drugs and clinical candidates.[1][2] This structural feature confers the ability to chelate metal ions, making hydroxamic acids potent inhibitors of metalloenzymes.[2] A prominent class of such enzymes is the histone deacetylases (HDACs), which are critical regulators of gene expression and are validated targets in oncology.[1][3][4]

Given its structure, it is hypothesized that this compound may exhibit inhibitory activity against metalloenzymes, potentially leading to cytotoxic effects in cancer cell lines. This guide details the necessary steps to synthesize and subsequently evaluate the compound's foundational cytotoxic and enzyme-inhibitory properties in vitro.

Synthesis of this compound

The initial step in any in vitro investigation is the reliable synthesis of the compound of interest. Based on established protocols, this compound can be synthesized via the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride under basic conditions.[5][6]

Detailed Synthesis Protocol:

-

Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve 28.0 grams (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water. Cool the solution to 0°C using an ice bath.

-

Base Addition: While maintaining the temperature between 0-5°C, slowly add a solution of 16.0 grams (0.40 mole) of sodium hydroxide in 40 ml of water dropwise.

-

Acyl Chloride Addition: To the cooled reaction mixture, add 31.0 grams (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride dropwise over a period of 45 minutes. It is critical to maintain the reaction temperature between -3°C and -5°C during this addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, maintain the reaction mixture at 5°C for one hour. Subsequently, allow the mixture to warm to ambient temperature and continue stirring for 16 hours.

-

Isolation and Purification: A white solid precipitate will form. Collect this solid by filtration and air-dry it. For purification, recrystallize the crude product from an ethanol-water mixture to yield pure this compound.[5] The expected melting point is in the range of 148-151°C with decomposition.[5]

Proposed In Vitro Biological Evaluation Workflow

The following workflow is proposed to systematically evaluate the biological potential of this compound.

Foundational Assay: Cytotoxicity Screening

The first step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric assay for this purpose.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, and HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. If significant cytotoxicity is observed, a dose-response curve can be plotted to determine the half-maximal inhibitory concentration (IC50).

Mechanistic Study: Histone Deacetylase (HDAC) Inhibition

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on the hypothesized target class, HDACs.

Potential Signaling Pathway Involvement

HDAC inhibitors typically lead to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.

Protocol: In Vitro HDAC Activity Assay

This protocol utilizes a commercially available fluorogenic HDAC activity assay kit.

-

Reagent Preparation: Prepare the assay buffer, the fluorogenic substrate (e.g., a peptide with an acetylated lysine residue coupled to a fluorophore), and the developer solution according to the manufacturer's instructions.

-

Enzyme and Inhibitor Preparation: Reconstitute purified human HDAC enzyme (e.g., HDAC1 or a pan-HDAC extract) in assay buffer. Prepare serial dilutions of this compound and a known HDAC inhibitor (e.g., SAHA, Vorinostat) as a positive control.

-

Reaction Setup: In a 96-well black plate, add the assay buffer, the HDAC enzyme, and the test compound or controls.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.

-

Reaction Termination and Development: Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. Incubate for 15-30 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Data Analysis: The fluorescence signal is proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the results to determine the IC50 for HDAC inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | IC50 (µM) of this compound |

| MCF-7 | Experimental Value |

| A-549 | Experimental Value |

| HCT116 | Experimental Value |

Table 2: Hypothetical HDAC Inhibition Data

| Enzyme Target | IC50 (µM) of this compound | IC50 (µM) of SAHA (Control) |

| Pan-HDAC | Experimental Value | Experimental Value |

| HDAC1 | Experimental Value | Experimental Value |

| HDAC6 | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for this compound. The results from these preliminary studies will be crucial in determining whether this compound warrants further investigation. Positive results, such as potent and selective cytotoxicity against cancer cell lines and confirmed HDAC inhibition, would provide a strong rationale for more advanced studies, including Western blotting for histone acetylation, cell cycle analysis, and eventual progression to in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide: Synthesis, History, and Agrochemical Significance

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a pivotal intermediate in the synthesis of the commercial herbicide, clomazone. The document details the compound's discovery and historical context, its chemical and physical properties, and a comprehensive, step-by-step synthesis protocol. Furthermore, this guide elucidates the broader significance of the hydroxamic acid moiety in medicinal and agricultural chemistry, providing essential context for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction: The Emergence of a Key Intermediate

This compound, with the CAS number 81778-06-5, is a hydroxamic acid derivative of significant interest within the agrochemical industry.[1][2] While not an end-product for direct application, its role as a crucial building block in the manufacturing of clomazone, a broad-spectrum herbicide, underscores its importance.[3] The discovery and development of this compound are intrinsically linked to the commercialization of clomazone by the FMC Corporation, first registered in 1993.[3]

Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are a fascinating class of molecules with a wide array of biological activities.[4] Their ability to chelate metal ions, particularly zinc and iron, has led to their investigation and use in diverse applications, from potential anticancer agents that inhibit histone deacetylases (HDACs) to treatments for metal poisoning.[5][6] In the context of this compound, its structure is tailored for a specific chemical transformation that leads to the formation of the isoxazolidinone ring of clomazone.[7]

This guide will first delve into the historical context surrounding the development of clomazone, which necessitated the synthesis of this compound. Subsequently, a detailed exposition of its chemical properties and a robust synthesis protocol will be presented.

Discovery and Historical Context: A Tale of Herbicide Development

The history of this compound is fundamentally the history of its end-product, clomazone. Developed by the FMC Corporation, clomazone emerged as an effective pre-emergence herbicide for controlling a wide variety of broadleaf and grass weeds in crops such as soybeans, cotton, and rice.[3][8] The mode of action of clomazone is as a "bleaching" agent.[7] Inside the target plant, it is metabolized to 5-ketoclomazone, which inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[7] This enzyme is a critical component of the chloroplast MEP/DOXP pathway for isoprenoid synthesis, which is essential for producing carotenoids.[7] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic whitening of new growth and eventual plant death.[7][9]